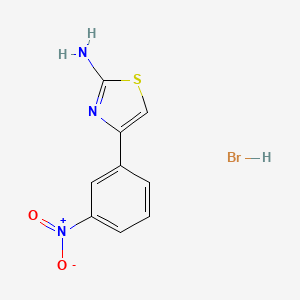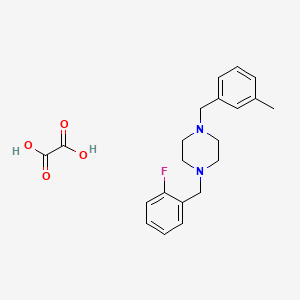
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition may be responsible for the compound's potential use as a skin whitening agent.
Biochemical and Physiological Effects:
In addition to its enzyme-inhibiting properties, 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be responsible for its potential use as an anti-inflammatory agent. It has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential use as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting experiments. Additionally, the compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses.
One limitation of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential toxicity. While the compound has been shown to have a wide range of biological activities, it may also have negative effects on the cells or organisms being studied. Therefore, caution must be taken when using this compound in experiments.
未来方向
There are many potential future directions for research on 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the compound's potential use as an anticancer agent. Further studies could explore the mechanism of action of the compound and its effectiveness against various types of cancer.
Another area of interest is the compound's potential use as an anti-inflammatory agent. Studies could explore the compound's antioxidant activity and its effectiveness in reducing inflammation in various tissues.
Finally, studies could explore the potential uses of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in other areas of scientific research, such as drug development or environmental science. Overall, the potential uses of this compound are vast, and further research is needed to fully explore its potential.
合成方法
The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrobromic acid to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
科学研究应用
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to have potential as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase.
属性
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S.BrH/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14;/h1-5H,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUUWZQPNLHQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitro-phenyl)-thiazol-2-ylamine hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)
